2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
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Overview
Description
2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a chemical compound that belongs to the class of boron-containing heterocycles This compound is characterized by the presence of a naphthalene ring substituted with a benzyloxy group and a dioxaborinane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 7-benzyloxy-1-naphthol, is prepared by the benzylation of 1-naphthol using benzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Dioxaborinane Ring: The naphthalene derivative is then reacted with trimethyl borate and a suitable catalyst, such as palladium on carbon, under an inert atmosphere to form the dioxaborinane ring system.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The naphthalene ring can undergo reduction reactions to form dihydronaphthalene derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological assays to study enzyme activity or protein interactions.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding or hydrophobic interactions, while the dioxaborinane ring can coordinate with metal ions or other electrophilic centers. These interactions can modulate the activity of the target molecules and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(7-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane: Similar structure but with different substitution on the dioxaborinane ring.
Methyl 2-(7-benzyloxy-1-naphthyl)-2-oxoacetate: Contains a naphthalene ring with a benzyloxy group but differs in the functional group attached to the naphthalene ring.
N-[2-[7-(Benzyloxy)-1-naphthyl]ethyl]cyclopropanecarboxamide: Contains a naphthalene ring with a benzyloxy group but has a different core structure.
Uniqueness
2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its specific combination of a naphthalene ring with a benzyloxy group and a dioxaborinane ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4,4,6-trimethyl-2-(7-phenylmethoxynaphthalen-1-yl)-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BO3/c1-17-15-23(2,3)27-24(26-17)22-11-7-10-19-12-13-20(14-21(19)22)25-16-18-8-5-4-6-9-18/h4-14,17H,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKOXORTWJDHCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C3C=C(C=CC3=CC=C2)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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